molecular formula C8H4N2O4 B2617119 4-Cyano-2-nitrobenzoic acid CAS No. 64629-99-8

4-Cyano-2-nitrobenzoic acid

Cat. No.: B2617119
CAS No.: 64629-99-8
M. Wt: 192.13
InChI Key: MCPBXHDZDUBSBC-UHFFFAOYSA-N
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Description

4-Cyano-2-nitrobenzoic acid is an organic compound that belongs to the class of aromatic nitro compounds. It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-cyanobenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques for temperature control and product isolation. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Amino-2-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 4-Carboxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Cyano-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-nitrobenzoic acid involves its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the aromatic ring. The cyano group also influences the compound’s chemical behavior by stabilizing intermediates in various reactions. These functional groups make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Similar structure but lacks the cyano group.

    4-Cyanobenzoic acid: Similar structure but lacks the nitro group.

    2-Nitrobenzoic acid: Nitro group in a different position on the aromatic ring.

Uniqueness

4-Cyano-2-nitrobenzoic acid is unique due to the presence of both the cyano and nitro groups on the same aromatic ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-cyano-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPBXHDZDUBSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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